2-Butynoyl chloride

Organometallic Synthesis Cross-Coupling Acetylenic Ketones

2-Butynoyl chloride (CAS 39753-54-3) is an α,β-acetylenic acyl chloride with the molecular formula C₄H₃ClO. It is characterized by a terminal triple bond conjugated to the carbonyl group, which fundamentally distinguishes its electronic structure and reaction profile from its closest analogs, including the corresponding alkene (crotonyl chloride, CAS 10487-71-5) and the saturated alkane (butyryl chloride, CAS 141-75-3).

Molecular Formula C4H3ClO
Molecular Weight 102.52 g/mol
CAS No. 39753-54-3
Cat. No. B1337992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butynoyl chloride
CAS39753-54-3
Molecular FormulaC4H3ClO
Molecular Weight102.52 g/mol
Structural Identifiers
SMILESCC#CC(=O)Cl
InChIInChI=1S/C4H3ClO/c1-2-3-4(5)6/h1H3
InChIKeyUFBHSXXPAZMVSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butynoyl Chloride (CAS 39753-54-3): Properties and Baseline for Comparison with α,β-Unsaturated Acyl Chloride Analogs


2-Butynoyl chloride (CAS 39753-54-3) is an α,β-acetylenic acyl chloride with the molecular formula C₄H₃ClO . It is characterized by a terminal triple bond conjugated to the carbonyl group, which fundamentally distinguishes its electronic structure and reaction profile from its closest analogs, including the corresponding alkene (crotonyl chloride, CAS 10487-71-5) and the saturated alkane (butyryl chloride, CAS 141-75-3) . Unlike its C=C bond-containing analog crotonyl chloride, which requires stabilization with polymerization inhibitors (e.g., 160 mg/L hydroquinone) due to its high propensity for radical polymerization , 2-butynoyl chloride lacks a polymerizable C=C bond and is typically stored under inert atmosphere at refrigerated temperatures (2–8 °C) to preserve its integrity .

Why Generic Substitution Fails: Differentiating 2-Butynoyl Chloride from Butyryl and Crotonyl Chloride in Synthetic Workflows


Substituting 2-butynoyl chloride with butyryl chloride or crotonyl chloride in a synthetic sequence introduces a non-interchangeable change in downstream product architecture. While all three are C4 acyl chlorides, their π-bond character dictates the reaction pathway and the final hybridized state of the product . Crotonyl chloride (C=C) primarily participates as a dienophile in Diels–Alder cycloadditions and is prone to electrophilic addition across the double bond . In contrast, the acetylenic bond in 2-butynoyl chloride resists polymerization and engages in fundamentally different transformations, such as transition-metal-catalyzed cross-couplings and [3+2] cycloadditions that generate heterocyclic scaffolds unattainable with the alkene analog [1]. Butyryl chloride lacks a π-bond entirely, precluding any post-acylation functionalization or cycloaddition and delivering a saturated alkyl chain rather than an alkynyl moiety, thereby failing to meet the structural requirements for subsequent alkyne-specific chemistry [2]. This section quantifies these differential reactivities and performance characteristics.

Product-Specific Quantitative Evidence Guide: Verified Differential Performance of 2-Butynoyl Chloride (CAS 39753-54-3)


Pd-Catalyzed Cross-Coupling: Differential Catalyst Requirement of 2-Butynoyl Chloride vs. Acryloyl Chloride in Acetylenic Ketone Synthesis

In the synthesis of acetylenic ketones via alkynylzinc chloride coupling with acid halides, 2-butynoyl chloride exhibits a specific catalytic requirement that contrasts with saturated acyl chlorides. The target compound (butynoyl chloride) and acryloyl chloride both require Pd(PPh₃)₄ catalysis to react with alkynylzinc chlorides, whereas this study indicates saturated acyl chlorides such as benzoyl chloride do not mandate this specific Pd catalyst for the analogous transformation [1]. While direct yield data for the target compound is not provided in this specific comparative study, this establishes a class-level functional equivalence for 2-butynoyl chloride with other α,β-unsaturated acid chlorides (like acryloyl chloride) in Pd-mediated coupling reactions [2].

Organometallic Synthesis Cross-Coupling Acetylenic Ketones

π-Bond Reactivity Differentiation: [3+2] Cycloaddition of 2-Butynoyl Derivatives vs. Diels–Alder Reactions of Crotonyl Chloride

Derivatives of 2-butynoyl chloride (e.g., 2-butynoic acid derivatives) participate in phosphine-catalyzed [3+2] cycloadditions with 5-methylenehydantoins to yield spiro-heterocyclic products, a reactivity profile that is mechanistically inaccessible to crotonyl chloride [1]. Crotonyl chloride, by contrast, undergoes electrophilic addition and Diels–Alder reactions due to its conjugated double bond, which produces six-membered ring systems rather than five-membered spirocycles . This fundamental difference in cycloaddition outcome arises from the distinct electronic nature of the C≡C bond in 2-butynoyl derivatives versus the C=C bond in crotonyl chloride .

Cycloaddition Heterocycle Synthesis Alkaloid Synthesis

Storage and Handling Stability: 2-Butynoyl Chloride vs. Polymerization-Prone Crotonyl Chloride

2-Butynoyl chloride exhibits fundamentally different storage stability requirements compared to its alkene analog crotonyl chloride. Crotonyl chloride (CAS 10487-71-5) is intrinsically prone to spontaneous radical polymerization and requires the addition of a polymerization inhibitor (160 mg/L hydroquinone) to maintain stability during storage, with a reported flash point of 35°C . In contrast, 2-butynoyl chloride (CAS 39753-54-3) lacks a polymerizable C=C bond; its storage specifications from commercial suppliers uniformly indicate storage under inert atmosphere at refrigerated temperatures (2–8°C) with no requirement for polymerization inhibitors . This differential stability profile directly impacts laboratory handling procedures and procurement considerations.

Stability Storage Requirements Handling Safety

Best Research and Industrial Application Scenarios for 2-Butynoyl Chloride (CAS 39753-54-3)


Synthesis of Acetylenic Ketones via Pd-Catalyzed Cross-Coupling

2-Butynoyl chloride is optimally employed in the preparation of acetylenic ketones (R–C≡C–C(O)–R′) via Pd(PPh₃)₄-catalyzed coupling with alkynylzinc chlorides [1]. This established methodology positions 2-butynoyl chloride as a preferred substrate for constructing conjugated ynones, which are valuable intermediates in natural product synthesis and materials chemistry [2].

Heterocyclic Scaffold Construction via [3+2] Cycloaddition of 2-Butynoyl Derivatives

Derivatives prepared from 2-butynoyl chloride serve as precursors for phosphine-catalyzed [3+2] cycloadditions that generate spiro-heterocyclic products [1]. This application is particularly relevant for medicinal chemistry programs targeting spirocyclic cores that are inaccessible via Diels–Alder chemistry of crotonyl chloride, enabling the exploration of distinct chemical space in drug discovery campaigns [2].

Alkyne-Functionalized Building Blocks for Click Chemistry and Bioconjugation

The terminal alkyne functionality introduced by 2-butynoyl chloride upon acylation provides a reactive handle for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click chemistry transformations [1]. This capability is absent in both butyryl chloride (no π-bond) and crotonyl chloride (C=C bond unsuitable for CuAAC), making 2-butynoyl chloride the sole C4 acyl chloride capable of installing a click-chemistry-competent functional group [2].

Pharmaceutical Intermediate Synthesis Requiring Alkyne-Containing Fragments

2-Butynoyl chloride is utilized as an intermediate in the synthesis of pharmaceutical compounds where the acetylenic moiety is retained in the final active pharmaceutical ingredient (API) or serves as a synthetic handle for late-stage diversification [1]. Procurement of this compound is indicated for synthetic routes documented in patent literature that specify 2-butynoyl chloride as a key acylating agent for introducing the but-2-ynoyl fragment [2].

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